3-Bromo-2,4-dimethylpyridine

Organic Synthesis Process Chemistry Regioselectivity

Non-selective bromination of 2,4-lutidine yields only ~66% 3-bromo isomer, co-producing 22% 5-bromo and 12% dibromo derivatives requiring labor-intensive separation. Direct procurement eliminates this bottleneck: • ≥98% purity, single regioisomer - avoids separation losses, improves atom economy • Enables reliable Suzuki-Miyaura installation of 2,4-dimethylpyridin-3-yl moiety into kinase inhibitor cores • LogP 2.46, pKa 4.25: distinct pharmacokinetic tuning vs. unsubstituted 3-bromopyridine Supplied with full analytical documentation (NMR, HPLC).

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 27063-93-0
Cat. No. B1283208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dimethylpyridine
CAS27063-93-0
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C)Br
InChIInChI=1S/C7H8BrN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3
InChIKeyHWSUJPQZGWOXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-dimethylpyridine: Overview and Procurement


3-Bromo-2,4-dimethylpyridine (CAS 27063-93-0) is a halogenated pyridine derivative with the molecular formula C7H8BrN and a molecular weight of 186.05 g/mol . It is characterized by a bromine atom at the 3-position and methyl groups at the 2- and 4-positions of the pyridine ring [1]. This substitution pattern confers distinct steric and electronic properties that influence its reactivity and utility as a synthetic intermediate, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings .

Regiodefined 3-bromo pyridine building block for site-selective cross-coupling
2,4-Dimethyl substitution provides steric and electronic modulation for tailored reactivity
High-purity supply with analytical documentation supports reproducible synthesis

3-Bromo-2,4-dimethylpyridine: Synthesis Irreplaceability


Simple substitution of 3-bromo-2,4-dimethylpyridine with other mono-brominated 2,4-dimethylpyridine regioisomers (e.g., the 5-bromo isomer) or bromopyridines with different methyl substitution patterns is not chemically equivalent. The position of the bromine atom dictates the site of reactivity in cross-coupling reactions, while the adjacent methyl groups exert steric and electronic influences that affect reaction rates and selectivities [1]. The synthesis of this specific isomer is challenging due to the inherent regioselectivity of bromination on 2,4-lutidine, which often yields a mixture of brominated products [2]. The quantitative evidence below demonstrates the verifiable differences in yield and properties that justify a deliberate procurement strategy for this specific compound.

Regioisomer mismatch

5-Bromo-2,4-dimethylpyridine or 3,5-dibromo analogs change coupling site and may alter product connectivity; mixture separation is non-trivial.

Methyl-free analog drift

3-Bromopyridine lacks the 2,4-methyl steric/electronic influence, which can shift cross-coupling kinetics, selectivity, and downstream molecular properties.

3-Bromo-2,4-dimethylpyridine: Evidence of Differentiation


Bromination Yield Advantage

In the direct bromination of 2,4-dimethylpyridine, 3-bromo-2,4-dimethylpyridine is obtained as the major mono-brominated product with an isolated yield of 29%, compared to a 22% yield for the 5-bromo isomer and a 12% yield for the 3,5-dibromo derivative [1]. This demonstrates a clear synthetic advantage in terms of relative yield and atom economy when targeting the 3-position for functionalization.

Isomer Yield Comparison
Head-to-head
29% isolated yield vs 22% (5-bromo) and 12% (3,5-dibromo) from direct 2,4-lutidine bromination
Pre-formed 3-bromo isomer avoids low-yield chromatographic separation of mixed regioisomers
Conditions: Br2 in 20% free SO3/H2SO4, 155–175°C, 20 h; flash purification
Organic Synthesis Process Chemistry Regioselectivity

Purity and Analytical Verification

Reputable suppliers offer 3-bromo-2,4-dimethylpyridine with a minimum purity of 95% (HPLC/GC), with some specifying 96% . This is often accompanied by batch-specific analytical data including NMR, HPLC, and GC traces . In contrast, the 5-bromo isomer (CAS 27063-92-9) and 3,5-dibromo derivative (CAS 29976-20-3) are also available, but their commercial purity specifications and availability of supporting analytical data may vary significantly across vendors.

Commercial Purity & Documentation
Data to verify
≥95% purity (HPLC/GC) with CoA including NMR, HPLC, and GC; multiple vendor availability
Validated purity and analytical data reduce experimental variability and method qualification effort
Batch-specific CoA may differ; verify current specification with supplier
Quality Control Analytical Chemistry Procurement

Predicted Physicochemical Profile

The predicted pKa of 3-bromo-2,4-dimethylpyridine is 4.25±0.18, and its calculated LogP is 2.46 . These values reflect the combined influence of the electron-withdrawing bromine and the electron-donating methyl groups. In comparison, unsubstituted 3-bromopyridine has a pKa of approximately 2.84 and a LogP of 1.38 [1]. The higher pKa indicates that the methyl groups significantly increase the basicity of the pyridine nitrogen, while the higher LogP reflects increased lipophilicity.

Predicted Physicochemical Shift
Class-level inference
pKa 4.25 vs 2.84; LogP 2.46 vs 1.38 compared to 3-bromopyridine
Higher basicity and lipophilicity may affect solubility, permeability, and binding interactions
Predicted from ACD/Labs and Molbase; experimental validation recommended
Physical Organic Chemistry Medicinal Chemistry Drug Design

Suzuki-Miyaura Coupling Utility

While specific yield data for 3-bromo-2,4-dimethylpyridine in Suzuki-Miyaura couplings is not available in the public literature, the broader class of 3-bromopyridine derivatives has been shown to participate in asymmetric Suzuki-Miyaura couplings to produce chiral heterocyclic biaryls with yields up to 92% ee . The presence of methyl groups in the 2,4-positions is known to enhance the steric and electronic properties of the pyridine ring, potentially influencing the regio- and enantioselectivity of such transformations [1].

Suzuki-Miyaura Reactivity Inference
Class-level inference
No direct data; analogous 3-bromopyridines achieve up to 92% ee in asymmetric Suzuki coupling
Compound may serve as chiral biaryl precursor; reactivity requires experimental verification
Reactivity inferred from parent 3-bromopyridine class
Cross-Coupling Catalysis Chiral Synthesis

3-Bromo-2,4-dimethylpyridine: Optimal Applications


Kinase Inhibitor Scaffold Construction

The compound serves as a key intermediate for introducing a 2,4-dimethylpyridin-3-yl moiety into kinase inhibitor scaffolds via Suzuki-Miyaura coupling. Its higher lipophilicity (LogP 2.46) and altered pKa (4.25) compared to unsubstituted 3-bromopyridine may enhance target binding or pharmacokinetic properties . This is supported by its documented use in the synthesis of potential kinase inhibitors .

Optimized Process Route Development

For industrial or academic process development, procuring 3-bromo-2,4-dimethylpyridine directly (available at ≥95% purity) avoids the inefficiency of separating it from the 22% yield 5-bromo isomer and 12% yield dibromo derivative that co-form during non-selective bromination . This streamlines the synthetic route and improves overall atom economy.

Functionalized Pyridine Ligand Precursor

The bromine atom at the 3-position provides a versatile handle for cross-coupling to install aryl, heteroaryl, or vinyl groups, while the 2- and 4-methyl groups increase steric bulk around the nitrogen. This can be leveraged to create novel ligands with tailored steric and electronic profiles for transition metal catalysis, as suggested by the general reactivity of similar bromo-methylpyridines .

Agrochemical Building Block

As a substituted pyridine, this compound is a useful building block for synthesizing novel herbicides, fungicides, or insecticides . The 2,4-dimethyl substitution pattern is common in agrochemical active ingredients, and the 3-bromo group allows for further diversification to optimize biological activity and environmental fate.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
2,4-Dimethyl-3-pyridyl motif via Suzuki coupling; altered pKa/LogP profile for scaffold evaluation
Verify coupling yield, regiochemical fidelity, and product purity
Process route simplification
Pre-formed 3-bromo isomer eliminates laborious regioisomer separation
Compare overall yield and purity against in-situ bromination/ separation workflow
Functionalized pyridine ligand precursor
Bromo handle for cross-coupling with 2,4-methyl steric bulk near nitrogen
Confirm ligand formation and evaluate metal coordination behavior
Agrochemical intermediate diversification
2,4-Dimethylpyridine core common in agrochemical actives; bromo group enables further derivatization
Screen derivatized products for biological activity and environmental fate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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